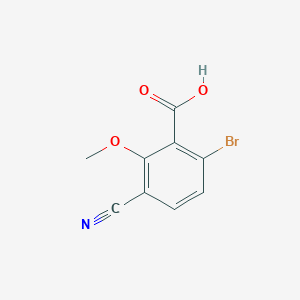

6-Bromo-3-cyano-2-methoxybenzoic acid

描述

属性

CAS 编号 |

1807027-14-0 |

|---|---|

分子式 |

C9H6BrNO3 |

分子量 |

256.05 g/mol |

IUPAC 名称 |

6-bromo-3-cyano-2-methoxybenzoic acid |

InChI |

InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-3-6(10)7(8)9(12)13/h2-3H,1H3,(H,12,13) |

InChI 键 |

SHEBKZLTZLRGEK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1C(=O)O)Br)C#N |

规范 SMILES |

COC1=C(C=CC(=C1C(=O)O)Br)C#N |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Overview of Substituents and Properties

*Inferred based on stability requirements of halogenated benzoic acids.

Key Comparative Insights

Substituent Effects on Acidity and Reactivity

- Cyano vs. Chloro/Fluoro/Methyl Groups: The cyano group (-CN) in the target compound is a stronger electron-withdrawing group (EWG) than chloro (-Cl), fluoro (-F), or methyl (-CH₃). This increases the acidity of the benzoic acid moiety compared to analogs like 3-bromo-6-chloro-2-methoxybenzoic acid or 4-bromo-3-methylbenzoic acid . For instance, the pKa of the target compound is expected to be lower (≈1.5–2.5) than that of 4-bromo-3-methylbenzoic acid (≈2.8–3.5), where the methyl group is electron-donating.

- Positional Effects :

The methoxy group at position 2 (target compound) vs. position 3 (6-bromo-2-fluoro-3-methoxybenzoic acid ) alters electronic distribution. A para-substituted methoxy group (relative to the carboxylic acid) may enhance resonance stabilization, whereas meta-substitution (as in the target) reduces this effect.

Solubility and Stability

- The cyano group improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the methyl-substituted analog .

Hazard Profiles

- The target compound’s cyano group introduces risks of acute toxicity (H302) if ingested, which are absent in chloro- or methyl-substituted analogs .

- The chloro-substituted compound exhibits respiratory hazards (H335), likely due to volatilization, whereas the target compound’s solid-state form may reduce inhalation risks.

准备方法

Bromination Reaction

- Starting Material : 3-Cyano-2-methoxybenzoic acid

- Brominating Agent : Bromine or N-bromosuccinimide (NBS)

- Conditions : Controlled temperature, possibly under reflux

- Purification : Recrystallization or chromatography

Alternative Routes

Other potential routes might involve the cyanation of a brominated methoxybenzoic acid derivative, followed by selective bromination. However, these methods require careful control of reaction conditions to achieve the desired regioselectivity.

Industrial Production Considerations

For industrial-scale production, optimizing reaction conditions to achieve higher yields and purity is crucial. This may involve:

- Continuous Flow Reactors : For efficient and controlled reactions

- Automated Systems : For precise temperature and reagent control

- Advanced Purification Techniques : Such as high-performance liquid chromatography (HPLC)

Data and Research Findings

While specific data on the synthesis of this compound is limited, related compounds provide valuable insights into potential synthesis challenges and opportunities.

Related Compounds

Challenges and Opportunities

- Regioselectivity : Achieving the correct bromination position is a significant challenge.

- Cost and Safety : Using less toxic and more cost-effective reagents is essential for industrial viability.

- Scalability : Methods must be adaptable to large-scale production without compromising yield or purity.

常见问题

Basic: What are the recommended synthetic strategies for preparing 6-Bromo-3-cyano-2-methoxybenzoic acid, and what methodological precautions are required?

Answer:

Synthesis of brominated benzoic acid derivatives often involves regioselective functionalization. For example, flow chemistry has been employed to synthesize structurally related x-bromo-2-formylbenzoic acids using isobenzofuran-1(3H)-ones as precursors . Adapting this approach, the cyano group could be introduced via nucleophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed cyanation). Key precautions include avoiding toxic solvents like CCl₄ (commonly replaced with acetonitrile or DMF in flow systems) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Basic: What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer:

High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment (>95% purity is typical for research-grade compounds, as seen in brominated benzoic acid derivatives from Kanto Reagents) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential for structural confirmation. For instance, the methoxy group’s resonance in ¹H NMR (~δ 3.8–4.0 ppm) and the cyano group’s stretching vibration in FTIR (~2240 cm⁻¹) are diagnostic. Contradictions in spectral data (e.g., unexpected splitting patterns) should be resolved by cross-referencing with NIST-standardized spectra or computational simulations (DFT) .

Advanced: How can researchers optimize reaction conditions to improve the yield of the cyano group introduction in brominated benzoic acid derivatives?

Answer:

Cyanation efficiency depends on catalyst selection and solvent polarity. For example, Pd(PPh₃)₄ in DMF at 80°C has been effective for aryl halide cyanation. If low yields persist, consider:

- Temperature modulation : Higher temperatures (100–120°C) may enhance reactivity but risk decomposition.

- Additives : KI or phase-transfer catalysts (e.g., TBAB) can improve solubility of inorganic cyanide sources.

- Alternative reagents : Zn(CN)₂ or K₄[Fe(CN)₆] as safer cyanide donors.

These optimizations should be validated via design-of-experiment (DoE) frameworks to isolate critical factors .

Advanced: How should researchers analyze contradictory data arising from different synthetic routes (e.g., traditional vs. flow chemistry)?

Answer:

Contradictions in yield, purity, or byproduct profiles require systematic analysis:

- Comparative chromatography : Use HPLC to compare impurity profiles between methods .

- Kinetic studies : Flow chemistry often reduces side reactions due to precise residence time control, which can be quantified via reaction monitoring (e.g., in-line IR) .

- Statistical validation : Apply ANOVA to assess significance of differences in outcomes.

Iterative refinement of protocols, guided by principles of qualitative research contradiction analysis (e.g., triangulating data from multiple techniques), is critical .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

Recrystallization using ethanol/water mixtures is standard for benzoic acid derivatives, leveraging solubility differences. For complex mixtures, flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended. High-purity grades (>98%) may require preparative HPLC with C18 columns and acetonitrile/water mobile phases, as demonstrated for related brominated compounds .

Advanced: What computational approaches can predict the reactivity of this compound in further functionalization?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) reactivity. Key parameters include:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., para to electron-withdrawing groups like CN).

- Activation energy barriers : Compare pathways for bromine displacement or methoxy group demethylation.

Validated against experimental data (e.g., substituent effects in brominated phenylacetic acids ), these models guide rational design of derivatives.

Advanced: How do steric and electronic effects of substituents (Br, CN, OMe) influence the acid dissociation constant (pKa) of this compound?

Answer:

The pKa is lowered by electron-withdrawing groups (CN, Br) and raised by electron-donating groups (OMe). Experimental determination via potentiometric titration in water/ethanol (1:1) should account for solvent effects. For comparison, 4-Bromo-2-methoxybenzoic acid derivatives exhibit pKa ~2.5–3.0, while cyano-substituted analogs may drop to ~1.8–2.2 .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。